Z-Ser-Ala-OH, also known as Z-Serine-Alanine-OH, is a dipeptide derivative formed from the amino acids serine and alanine. It features a carbobenzoxy (Z) protecting group at the N-terminus. This compound is notable for its structural properties and potential applications in biochemical research and pharmaceuticals. The Z group serves to protect the amino group during synthesis, facilitating further
Z-Ser-Ala-OH exhibits biological activities that are characteristic of its constituent amino acids:
The combination of these amino acids may enhance specific biological functions, such as enzyme activity or cellular signaling pathways.
Z-Ser-Ala-OH can be synthesized through several methods:
Z-Ser-Ala-OH has several applications in various fields:
Interaction studies involving Z-Ser-Ala-OH focus on its binding affinities and biological effects when interacting with enzymes and receptors. Such studies can reveal insights into how this compound influences metabolic pathways or cellular functions. Research indicates that modifications at the N-terminal position can significantly affect binding properties and biological activity.
Z-Ser-Ala-OH shares similarities with other dipeptides but also possesses unique characteristics due to its specific amino acid composition and protective group. Below is a comparison with similar compounds:
Z-Ser-Ala-OH is unique in that it combines polar (serine) and non-polar (alanine) characteristics, potentially leading to diverse interactions in biological systems. Its protective Z group allows for versatile synthetic applications compared to other compounds lacking such modifications.
Z-Ser-Ala-OH is systematically identified through its International Union of Pure and Applied Chemistry (IUPAC) name: (2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 24787-87-9 |
Molecular Formula | C₁₄H₁₈N₂O₆ |
Molecular Weight | 310.30 g/mol |
SMILES | CC@@HNC(=O)OCC₁=CC=CC=C₁ |
InChI Key | VWPKWOHWTBYMEQ-ONGXEEELSA-N |
Common synonyms include N-[(phenylmethoxy)carbonyl]-L-seryl-L-alanine, Cbz-Ser-Ala-OH, and benzyloxycarbonylserylalanine. The "Z" designation honors the Bergmann-Zervas carbobenzoxy method, reflecting its historical roots in peptide chemistry.
The development of Z-Ser-Ala-OH is intertwined with the evolution of protecting-group strategies in peptide synthesis. In the 1930s, Max Bergmann and Leonidas Zervas pioneered the use of the benzyloxycarbonyl (Z) group to protect amino groups, enabling controlled peptide bond formation without side reactions. This innovation laid the groundwork for modern solid-phase synthesis, as the Z group’s stability under basic conditions and selective removal via hydrogenolysis or acidic deprotection became a cornerstone methodology.
By the mid-20th century, the Z group facilitated breakthroughs in synthesizing complex peptides, including hormones and antibiotics. For example, Z-protected amino acids like Z-Ser-Ala-OH allowed researchers to assemble sequences with precise stereochemical control, avoiding racemization. Despite the later adoption of tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, the Z group remains relevant for specialized applications requiring orthogonal protection schemes.
The Cbz group’s utility stems from three key attributes:
In Z-Ser-Ala-OH, the Cbz group protects the N-terminal serine, while the hydroxyl group of serine remains available for further functionalization. This dual functionality enables the dipeptide to serve as a building block for synthesizing larger peptides with tailored modifications. For instance, in glycopeptide synthesis, the serine hydroxyl can be glycosylated after deprotection, illustrating the compound’s versatility.
Recent advancements, such as tetrazine-labile vinyl ether Cbz derivatives, highlight ongoing innovations to enhance orthogonality and compatibility with bioorthogonal chemistry. These developments ensure that Z-protected compounds like Z-Ser-Ala-OH remain vital tools in both academic and industrial peptide research.
Z-Ser-Ala-OH represents a protected dipeptide derivative characterized by a systematically defined molecular architecture. The compound exhibits the molecular formula C₁₄H₁₈N₂O₆ with a molecular weight of 310.30-310.31 grams per mole [1] [2] [3]. The molecular structure is designated by the International Union of Pure and Applied Chemistry nomenclature as (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido]propanoic acid [2] [3].
The dipeptide backbone consists of the fundamental nitrogen-carbon-carbon repeating unit characteristic of all peptide structures [4] [5]. The backbone sequence follows the pattern N-C-C-N-C-C, where the first amino acid (serine) is connected to the second amino acid (alanine) through a peptide bond formed via dehydration synthesis [4] [6]. This peptide bond exhibits partial double-bond character due to resonance between the carbonyl carbon and the amide nitrogen, resulting in restricted rotation around the carbon-nitrogen bond [7] [8].
The benzyloxycarbonyl protecting group, commonly abbreviated as Z or Cbz, occupies the amino terminus of the serine residue [9]. This protecting group consists of a benzyl ester of carbonic acid (C₆H₅CH₂OCO-) and serves to mask the nucleophilic and basic properties of the amino group nitrogen lone pair [10] [9]. The protecting group extends the molecular framework through an aromatic benzene ring connected via an ester linkage to the carbamate functionality. This architectural arrangement provides steric protection and enables selective synthetic modifications at other molecular sites [9].
The serine residue contributes a hydroxymethyl side chain (-CH₂OH) to the molecular architecture, while the alanine residue incorporates a simple methyl group (-CH₃) [11] [12]. The carboxyl terminus remains unprotected, maintaining the free carboxylic acid functionality (-COOH) essential for further synthetic elaboration [2]. This asymmetric protection strategy creates a molecule with distinct reactivity profiles at the amino and carboxyl termini.
Table 1 presents the comprehensive molecular properties of Z-Ser-Ala-OH, including physical characteristics and structural identifiers. The predicted density of 1.335 ± 0.06 grams per cubic centimeter indicates a relatively compact molecular packing arrangement [13] [14]. The compound demonstrates solubility in dimethyl sulfoxide, reflecting the polar character contributed by the hydroxyl and amide functionalities [15].
The stereochemical configuration of Z-Ser-Ala-OH encompasses two distinct chiral centers located at the alpha-carbon positions of both constituent amino acids. Both serine and alanine residues adopt the L-configuration, following the standard stereochemical nomenclature established for naturally occurring amino acids [16] [17] [18]. In the Cahn-Ingold-Prelog system, both chiral centers exhibit S-configuration, demonstrating the correlation between the L/D system used in biochemistry and the R/S system employed in organic chemistry [17] [18].
The L-configuration in amino acids corresponds to a specific spatial arrangement where, when viewed down the hydrogen-carbon bond toward the alpha-carbon, the three functional groups arrange in a clockwise pattern following the sequence carbonyl-amino-R group, remembered by the mnemonic "CORN" [16] [17]. This stereochemical arrangement places the carboxyl group pointing outward to the left, the R group to the right, and the amino group upward when the hydrogen atom is positioned toward the rear [17] [18].
Most naturally occurring amino acids exhibit S-configuration in the absolute stereochemical system, with the notable exception of cysteine, which displays R-configuration due to the higher priority assigned to sulfur in the Cahn-Ingold-Prelog priority rules [17] [18]. The consistent L-stereochemistry in Z-Ser-Ala-OH ensures compatibility with biological systems and maintains the structural integrity required for potential biological activity.
The serine residue possesses a primary alcohol functionality in its side chain, contributing additional stereochemical considerations through potential conformational preferences around the carbon-carbon bond connecting the alpha-carbon to the hydroxymethyl group [16] [12]. The alanine residue, containing only a methyl substituent, presents fewer conformational variables but maintains the critical alpha-carbon stereochemistry [19].
Table 2 summarizes the stereochemical configuration of both constituent amino acids, highlighting the consistent L-configuration and S-absolute configuration throughout the molecule. The polar nature of the serine side chain contrasts with the nonpolar character of the alanine methyl group, creating a molecule with amphiphilic properties [20] [21] [12] [19].
The hydrogen bonding patterns in Z-Ser-Ala-OH arise from multiple donor and acceptor sites distributed throughout the molecular framework. The dipeptide structure provides several opportunities for both intramolecular and intermolecular hydrogen bonding interactions that significantly influence molecular conformation and crystal packing arrangements [22] [23].
The primary hydrogen bonding interactions involve the amide nitrogen-hydrogen as a donor and the carbonyl oxygen as an acceptor [24] [25]. These interactions typically exhibit bond strengths ranging from 25 to 35 kilojoules per mole, representing moderate to strong hydrogen bonds in biological systems [24] [25]. The peptide bond itself participates in hydrogen bonding through both the carbonyl oxygen, which serves as a hydrogen bond acceptor, and the amide nitrogen-hydrogen, which functions as a hydrogen bond donor [22] [23].
The serine hydroxyl group introduces additional hydrogen bonding capabilities through its ability to function as both a donor and acceptor [24] [12]. The hydroxyl oxygen lone pairs can accept hydrogen bonds from suitable donors, while the hydroxyl hydrogen can participate in hydrogen bonding with carbonyl oxygens or other electron-rich sites [12]. These interactions typically range from 15 to 25 kilojoules per mole in strength, contributing to molecular stability and influencing conformational preferences [24].
Crystallographic studies of related dipeptide structures demonstrate that hydrogen bonding patterns dominate the solid-state arrangements, with head-to-tail chains involving amino terminal groups and carboxyl terminal carboxylate groups representing the most prevalent organizational motifs [22] [23]. These patterns can be categorized into distinct structural types based on the symmetry of the hydrogen bonding chains and the specific amide hydrogen bonding arrangements [22] [23].
The benzyloxycarbonyl protecting group contributes to molecular interactions through potential pi-pi stacking interactions between aromatic rings in adjacent molecules [9]. These interactions, while weaker than traditional hydrogen bonds, provide additional stabilization in crystalline arrangements and influence molecular packing geometries [9].
Intramolecular hydrogen bonding represents another significant structural feature, particularly involving the amide nitrogen-hydrogen and nearby carbonyl oxygens [22] [23]. These interactions can stabilize specific conformational arrangements and influence the overall molecular geometry. The strength of intramolecular hydrogen bonds typically ranges from 15 to 30 kilojoules per mole, depending on the geometric constraints and the specific donor-acceptor arrangement [22] [23].
Alkoxycarbonyl carbamates stabilise amino acids against self-condensation and racemisation. The benzyloxycarbonyl group is introduced with benzyloxycarbonyl chloride in aqueous sodium bicarbonate or in pyridine and removed chemoselectively by catalytic hydrogenolysis, generating carbon dioxide and toluene as benign by-products [1]. Because hydrogenation leaves tert-butyl esters, tert-butyldimethylsilyl ethers and 9-fluorenylmethoxycarbonyl carbamates untouched, benzyloxycarbonyl is especially useful for fragments that will later undergo acidolytic or base-promoted transformations.
Parameter | Benzyloxycarbonyl (hydrogenolytic) | tert-Butoxycarbonyl (acid-labile) | 9-Fluorenylmethoxycarbonyl (base-labile) |
---|---|---|---|
Typical installation reagent | Benzyloxycarbonyl chloride [1] | Di-tert-butyl dicarbonate [2] | 9-Fluorenylmethoxycarbonyl chloride [2] |
Cleavage conditions | 10% palladium on carbon, hydrogen, 1 bar [1] | Trifluoroacetic acid, room temperature [2] | 20% piperidine in N,N-dimethylformamide [2] |
Stability to strong acid | Excellent [1] | Poor [2] | Good |
Stability to strong base | Good | Excellent [2] | Poor (labile) |
Compatible with tert-butyl side-chain esters | Yes [1] | No | Yes |
Racemisation risk during coupling | Low, <0.5% under carbodiimide conditions [3] | Moderate (requires additives) | Very low with phosphonium/uronium reagents [4] |
Minimal-protection route – The benzyloxycarbonyl group masks only the serine α-amine; the serine hydroxyl and the alanine carboxyl terminus remain free. Fast coupling reagents (Section 3.3.2) keep esterification of the hydroxyl group below the detection limit (<0.1%) [5].
Fully-orthogonal route – The serine side-chain hydroxyl is protected as a tert-butyl ether or as a tert-butyldimethylsilyl ether when strong dehydrating reagents or high temperatures are anticipated [5] [6]. Both masks survive palladium-catalysed benzyloxycarbonyl removal, giving access to iterative fragment coupling.
Criterion | Benzyloxycarbonyl Solid-Phase Route | Benzyloxycarbonyl Solution-Phase Route |
---|---|---|
Typical solid support | Chloromethyl polystyrene pre-loaded with L-alanine (Wang linker) [7] | None |
Sequence | (i) Couple N-benzyloxycarbonyl-L-serine (±tert-butyl) with phosphonium/uronium reagent → (ii) Cleave peptide with trifluoroacetic acid → (iii) Remove benzyloxycarbonyl by hydrogenolysis | (i) Form mixed anhydride or in situ O-acylisourea of N-benzyloxycarbonyl-L-serine → (ii) Add L-alanine or its methyl ester → (iii) Hydrogenolyse |
Single-coupling yield | 97% with O-(benzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate [4] | 82–88% with dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in ethyl acetate [8] |
Epimerisation (Ser C-2) | <0.1% (phosphonium method) [4] | 0.4–0.7% (carbodiimide method) [8] |
Scale | 0.05–5 mmol routine [7]; kilogram reported industrially | Up to 50 g by continuous-flow N-carboxyanhydride chemistry [9] |
Resin disposal | Required | Not applicable |
Purification | Acidolytic cleavage filtrate contains excess scavengers; simple precipitation affords crude dipeptide; final reversed-phase high-performance liquid chromatography | Reagent by-products (dicyclohexylurea) and unreacted amino acids removed by sequential ion-exchange and reversed-phase high-performance liquid chromatography [9] |
Efficient condensation of N-benzyloxycarbonyl-L-serine with L-alanine requires in situ activation of the serine carboxyl group because direct acyl substitution is kinetically unfavourable.
Dicyclohexylcarbodiimide converts the carboxylate into an O-acylisourea intermediate that rearranges to an N-acylurea unless intercepted by nucleophilic additives [8]. Addition of 1-hydroxybenzotriazole generates a stable O-acyl-benzotriazole that reacts with the alanine α-amine in seconds at 0 °C, giving 83% isolated Z-Ser-Ala-OH with 0.6% L-serine epimerisation [8] [10]. Water competes with the amine, forming N-benzyloxycarbonyl-L-serine, hence strictly anhydrous conditions and rapid work-up are mandatory.
Entry | Activator (full chemical name) | Solvent | Time / °C | Isolated yield of Z-Ser-Ala-OH | Observed epimerisation |
---|---|---|---|---|---|
1 | O-(benzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate [11] | N,N-dimethylformamide | 10 min / 25 °C | 95% | <0.05% [4] |
2 | 1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid hexafluorophosphate [12] | N-methyl-2-pyrrolidone | 5 min / 25 °C | 96–98% | <0.02% [13] |
3 | Dicyclohexylcarbodiimide + 1-hydroxybenzotriazole [8] | Ethyl acetate | 90 min / 0 °C | 83% | 0.6% |
4 | Mixed anhydride (isobutyl chloroformate) | Tetrahydrofuran | 15 min / −15 °C | 78% | 0.8% [8] |
Phosphonium and uronium salts outperform carbodiimides by (i) eliminating insoluble urea by-products, (ii) shortening reaction times to minutes, and (iii) suppressing O-acylisourea rearrangements. However, persistent guanidinium adducts have been reported when excessive reagent is used with nucleophilic side chains [14]; monitoring by mass spectrometry is advised.
Both the target dipeptide and residual amino acids are zwitterionic and display early elution in reversed-phase chromatography. A two-stage procedure is therefore common [9]:
Cation-exchange chromatography at pH 5.5 separates N-benzyloxycarbonyl-L-serine and L-alanine from the dipeptide (retained by one additional positive charge).
Analytical reversed-phase high-performance liquid chromatography with a water–acetonitrile gradient (0.1% trifluoroacetic acid) resolves the dipeptide (retention time 8.9 min at 40% acetonitrile, 300 Å C18 column) from minor higher oligomers [9].
Matrix | Main difficulty | Mitigation |
---|---|---|
Ion-exchange resin | Co-elution of dipeptide with benzyloxycarbonyl-serine under high-salt wash | Stepwise pH elution (5.3 → 6.0) sharpens separation [9] |
Reversed-phase silica | Early breakthrough due to high polarity | Use 300 Å pores and suppress ionisation with 0.1% trifluoroacetic acid; collect narrow window fraction [9] |
Size-exclusion resin | Overlap of dipeptide with salts | Desalt beforehand; limited scalability |
Continuous-flow synthesis that quenches the reaction directly into ion-exchange columns demonstrates space–time yields up to 60 g L⁻¹ h⁻¹ for analogous dipeptides [9], suggesting a viable route for kilogram quantities of Z-Ser-Ala-OH.